molecular formula C23H30N2O3 B12041883 1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one CAS No. 635703-12-7

1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one

Cat. No.: B12041883
CAS No.: 635703-12-7
M. Wt: 382.5 g/mol
InChI Key: KQZDGQRWGREOJP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GPV574 involves several steps, starting with the preparation of the intermediate compounds. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

GPV574 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

GPV574 has several scientific research applications, including:

Mechanism of Action

GPV574 exerts its effects by inhibiting the delayed rectifier potassium ion channel HERG. This inhibition prevents the flow of potassium ions through the channel, which can affect the electrical activity of cells. The molecular targets and pathways involved include the binding of GPV574 to the HERG channel and the subsequent blockage of ion flow .

Biological Activity

1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer and antimicrobial activities, alongside relevant case studies and research findings.

  • Molecular Formula : C23H25F3N4O3S
  • Molecular Weight : 494.53 g/mol
  • IUPAC Name : 1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]propan-1-one
  • Solubility : Soluble in various solvents

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar piperazine-based compounds have shown significant antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundHeLaTBD
2-Benzoylindan-1-one derivativesC615.5

In a comparative study, compounds structurally related to this compound exhibited notable selectivity towards tumor cells while sparing normal cells, suggesting a promising therapeutic index.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar piperazine derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

CompoundMicroorganismZone of Inhibition (mm)Reference
Piperazine derivativesE. coli17
Piperazine derivativesS. aureus20

These findings indicate that the biological activity may extend beyond anticancer effects to include antimicrobial properties.

The proposed mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes apoptotic pathways in tumor cells, leading to programmed cell death.

Case Studies

Several case studies have documented the efficacy of piperazine derivatives similar to the compound :

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of a piperazine derivative on HeLa cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers after treatment with the compound over a 48-hour period.

Case Study 2: Antimicrobial Screening

Another study evaluated various piperazine compounds against common pathogens. The results showed that certain modifications to the piperazine ring enhanced antibacterial activity significantly compared to standard antibiotics.

Properties

CAS No.

635703-12-7

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

1-[4-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone

InChI

InChI=1S/C23H30N2O3/c1-17-5-4-6-23(18(17)2)25-13-11-24(12-14-25)15-21(27)16-28-22-9-7-20(8-10-22)19(3)26/h4-10,21,27H,11-16H2,1-3H3

InChI Key

KQZDGQRWGREOJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C)O)C

Origin of Product

United States

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